molecular formula C18H18FN3O2 B2924081 methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate CAS No. 923202-00-0

methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate

Cat. No. B2924081
CAS RN: 923202-00-0
M. Wt: 327.359
InChI Key: GRQAFJHQKJDOCI-UHFFFAOYSA-N
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Description

Methyl {1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate is a synthetic compound that has been extensively studied due to its potential applications in various fields, including agriculture and medicine. This carbamate compound is synthesized by reacting 2-fluorobenzylamine with 1H-benzimidazole-2-carbonyl chloride, followed by the addition of methyl isocyanate.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development

Developments in HPLC methods have been crucial for the quantification and stability assessment of benzimidazole carbamates in pharmaceutical forms. For instance, an HPLC method was developed to determine mebendazole (a closely related compound) and its degradation products, showcasing the method's selectivity, accuracy, repeatability, and stability-indicating properties (Al-Kurdi et al., 1999).

Antifilarial Research

The compound UMF-078, a benzimidazole derivative, has been investigated for its antifilarial properties. A specific HPLC method was validated for estimating UMF-078 and its metabolites in plasma, aiding pharmacokinetic studies. This research contributes to the development of new treatments against filarial diseases (Issar et al., 1999).

Agricultural Applications and Environmental Impact

Benzimidazole carbamates, such as carbendazim, are widely used in agriculture for the prevention and control of fungal diseases. Innovations in nanotechnology have led to the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of these fungicides. This approach aims to improve the efficacy of fungicides while reducing their environmental and human toxicity (Campos et al., 2015).

Anticancer Research

Carbendazim, a methyl benzimidazole carbamate, has been studied for its potential to inhibit cancer cell proliferation. It was found to suppress microtubule dynamics and induce G2/M arrest in tumor cells, indicating a mechanism of action similar to that in its antifungal uses but targeted against cancer cells. This finding opens up possibilities for repurposing carbendazim as an anticancer agent (Yenjerla et al., 2009).

Biodegradation Studies

The environmental impact of benzimidazole carbamates, such as carbendazim, has led to research into biodegradation as a means of mitigating their persistence in ecosystems. Isolation and characterization of carbendazim-degrading bacteria offer a biological approach to decompose these compounds, reducing their longevity in soil and water systems and minimizing their ecological footprint (Zhang et al., 2013).

properties

IUPAC Name

methyl N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-12(20-18(23)24-2)17-21-15-9-5-6-10-16(15)22(17)11-13-7-3-4-8-14(13)19/h3-10,12H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQAFJHQKJDOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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